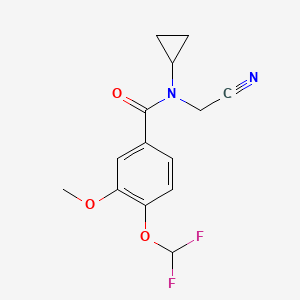

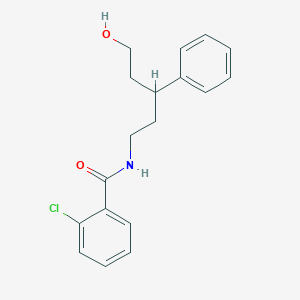

![molecular formula C9H19NO B2690513 2-[(2-Methylcyclopentyl)amino]propan-1-ol CAS No. 1561043-24-0](/img/structure/B2690513.png)

2-[(2-Methylcyclopentyl)amino]propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-Methylcyclopentyl)amino]propan-1-ol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research for its ability to stimulate beta-adrenergic receptors.

科学的研究の応用

Corrosion Inhibition

Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines, including compounds related to 2-[(2-Methylcyclopentyl)amino]propan-1-ol, to investigate their performance as inhibitors for carbon steel corrosion. These amines were found to retard anodic dissolution of iron by forming a protective layer on the metal surface, demonstrating potential as anodic inhibitors under certain conditions. Their study highlights the importance of chemical concentration in enhancing inhibitive performance and provides insights into adsorption behaviors on carbon steel surfaces, following Langmuir isotherm models (Gao, Liang, & Wang, 2007).

Oligonucleotide Synthesis

Grajkowski et al. (2001) discussed the use of 2-[(N-formyl-N-methyl)amino]ethyl deoxyribonucleoside phosphoramidite, a related compound, in the solid-phase synthesis of oligodeoxyribonucleotides. This compound serves as a cost-efficient monomer for potential therapeutic oligonucleotides, demonstrating a unique approach to oligonucleotide postsynthesis processing by avoiding the use of concentrated ammonium hydroxide for deprotection (Grajkowski, Wilk, Chmielewski, Phillips, & Beaucage, 2001).

Biochemical Inhibition

Efange et al. (1991) synthesized and evaluated various acyclic analogues of 2-(4-phenylpiperidino)cyclohexanol, including compounds structurally similar to this compound, as potential inhibitors of vesicular acetylcholine transport. Their work indicates that simple lipophilic acyclic vicinal amino alcohols can mimic the biological activity of more complex inhibitors, revealing insights into receptor site topography and the enantioselective nature of inhibitory activity (Efange, Michelson, Dutta, & Parsons, 1991).

特性

IUPAC Name |

2-[(2-methylcyclopentyl)amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7-4-3-5-9(7)10-8(2)6-11/h7-11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBWJFQYURMFSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1NC(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1,4-Diazepan-1-yl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690435.png)

![1-(4-Methoxy-2-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2690436.png)

![2-(2-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2690440.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2690442.png)

![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2690447.png)

![2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2690448.png)